Tert-butyl 4-chlorobenzylcarbamate
Overview
Description
Tert-butyl 4-chlorobenzylcarbamate is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. The compound’s structure consists of a tert-butyl group, a 4-chlorobenzyl group, and a carbamate group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 4-chlorobenzylcarbamate can be synthesized through the reaction of 4-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: TFA is commonly used to remove the tert-butyl group, and the reaction is usually conducted at room temperature.
Major Products Formed:
Substitution Reactions: The major products are substituted carbamates, where the original carbamate group is replaced by the incoming nucleophile.
Deprotection Reactions: The major product is the free amine, along with by-products such as isobutylene and carbon dioxide.
Scientific Research Applications
Tert-butyl 4-chlorobenzylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorobenzylcarbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the tert-butyl group is removed, and the free amine is regenerated . This process involves protonation of the carbamate, loss of the tert-butyl cation, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the 4-chlorobenzyl group.
4-chlorobenzyl carbamate: Similar but lacks the tert-butyl group.
Benzyl carbamate: Lacks both the tert-butyl and 4-chloro substituents.
Uniqueness: Tert-butyl 4-chlorobenzylcarbamate is unique due to the presence of both the tert-butyl and 4-chlorobenzyl groups, which provide specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions .
Properties
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKFLKALAMAVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-95-1 | |
Record name | 1,1-Dimethylethyl N-[(4-chlorophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120157-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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